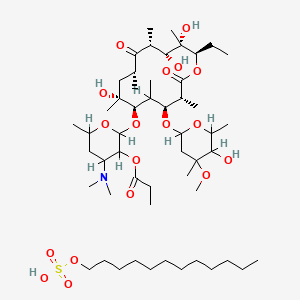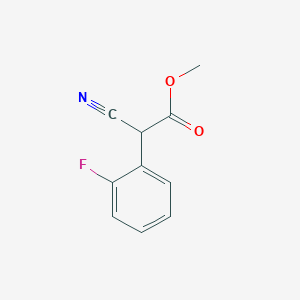
Methyl 2-cyano-2-(2-fluorophenyl)acetate
描述
Methyl 2-cyano-2-(2-fluorophenyl)acetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (–CN) and a fluorine atom attached to a benzene ring, along with an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-2-(2-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzyl cyanide with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of methyl a-cyano-2-fluorobenzeneacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography.
化学反应分析
Types of Reactions
Methyl 2-cyano-2-(2-fluorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-fluorobenzeneacetic acid and methanol.
Reduction: 2-fluorobenzylamine.
科学研究应用
Methyl 2-cyano-2-(2-fluorophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It can be utilized in the preparation of functional materials with unique properties, such as fluorinated polymers.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.
作用机制
The mechanism of action of methyl a-cyano-2-fluorobenzeneacetate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance binding affinity and selectivity for target molecules, leading to improved efficacy in drug development.
相似化合物的比较
Similar Compounds
Methyl a-cyano-2-chlorobenzeneacetate: Similar structure but with a chlorine atom instead of fluorine.
Methyl a-cyano-2-bromobenzeneacetate: Contains a bromine atom instead of fluorine.
Methyl a-cyano-2-iodobenzeneacetate: Features an iodine atom in place of fluorine.
Uniqueness
Methyl 2-cyano-2-(2-fluorophenyl)acetate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can influence the compound’s reactivity, stability, and biological activity, making it a valuable building block in various chemical and pharmaceutical applications.
属性
分子式 |
C10H8FNO2 |
|---|---|
分子量 |
193.17 g/mol |
IUPAC 名称 |
methyl 2-cyano-2-(2-fluorophenyl)acetate |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)8(6-12)7-4-2-3-5-9(7)11/h2-5,8H,1H3 |
InChI 键 |
COCWEPQTOCLSSH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C#N)C1=CC=CC=C1F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
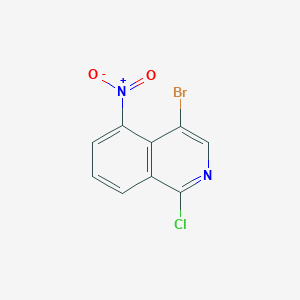
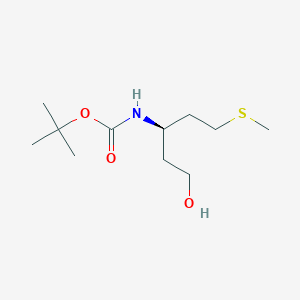
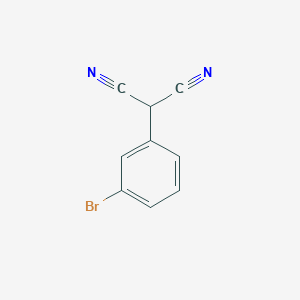
![1,3(2H,4H)-Isoquinolinedione, 2-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B8627725.png)
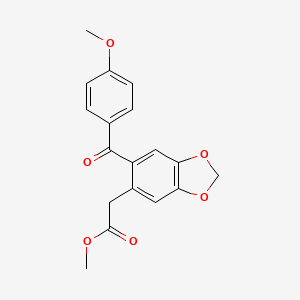
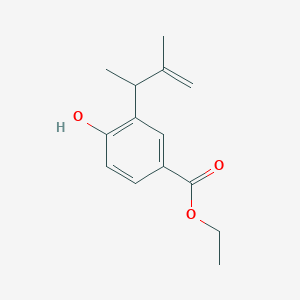
![Methyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B8627758.png)
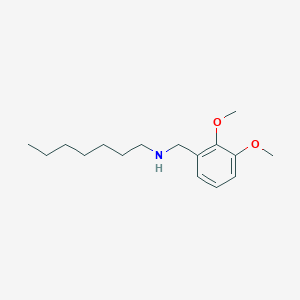
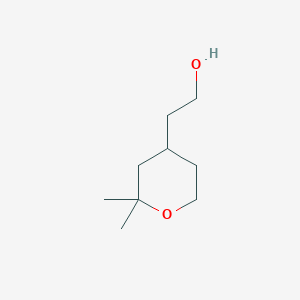

![2-Chloro-N-[(6-hydroxy-2,3-dihydro-1H-inden-5-yl)methyl]acetamide](/img/structure/B8627797.png)
![1H-Imidazole-5-carboxaldehyde,2-butyl-4-chloro-1-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B8627805.png)
![4-Chloro-2-fluoro-5-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)-N-methylbenzenesulfonamide](/img/structure/B8627810.png)
